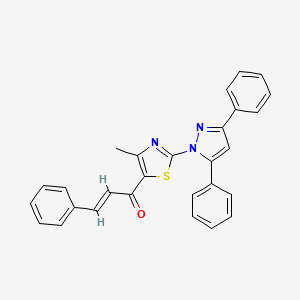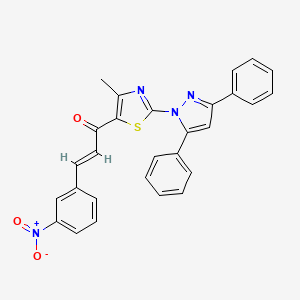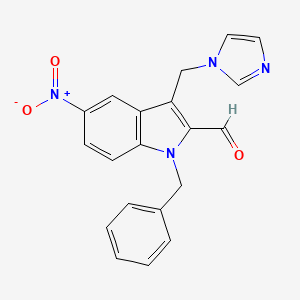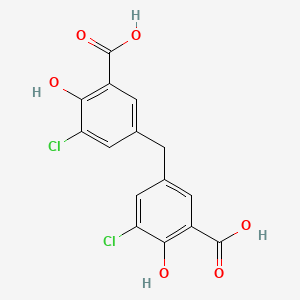![molecular formula C13H13N2+ B10852300 2,6-dimethyl-3H-pyrrolo[3,2-f]quinolin-6-ium](/img/structure/B10852300.png)
2,6-dimethyl-3H-pyrrolo[3,2-f]quinolin-6-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-78017 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of enzyme interactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-78017 typically involves a series of chemical reactions that include the formation of intermediate compounds. The exact synthetic route can vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of NSC-78017.
Industrial Production Methods
In an industrial setting, the production of NSC-78017 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NSC-78017 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC-78017 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC-78017 depend on the specific reagents and conditions used. These products can include modified versions of the original compound with enhanced or altered properties, making them suitable for various research and industrial applications.
Scientific Research Applications
NSC-78017 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: NSC-78017 is employed in the study of enzyme interactions and cellular processes, providing insights into biological mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: NSC-78017 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of NSC-78017 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and other proteins, altering their activity and affecting cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and other critical functions, making NSC-78017 a valuable tool in research and therapeutic development.
Comparison with Similar Compounds
NSC-78017 can be compared with other similar compounds to highlight its uniqueness:
NSC-725776: Another compound known for its role as a topoisomerase I inhibitor, similar to NSC-78017.
NSC-724998: Shares similar properties with NSC-78017 but differs in its specific molecular interactions and applications.
These comparisons help to understand the distinct features and advantages of NSC-78017 in various scientific and industrial contexts.
Conclusion
NSC-78017 is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial applications
If you have any specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C13H13N2+ |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2,6-dimethyl-3H-pyrrolo[3,2-f]quinolin-6-ium |
InChI |
InChI=1S/C13H12N2/c1-9-8-11-10-4-3-7-15(2)13(10)6-5-12(11)14-9/h3-8H,1-2H3/p+1 |
InChI Key |
SAKUMUAGJZFIGP-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=C(N1)C=CC3=C2C=CC=[N+]3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one](/img/structure/B10852227.png)
![2-(Diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride](/img/structure/B10852232.png)
![10-[2-(dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B10852239.png)


![10-[2-(Dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852261.png)
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,5,7,9,11,13(16),14-heptaen-4-one](/img/structure/B10852262.png)
![2-(4-hydroxy-3-methoxyphenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852269.png)
![2-(1,3-benzodioxol-5-yl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852273.png)

![2-[4-(dimethylamino)phenyl]-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852285.png)
![N,N-dimethyl-4-[(E)-(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852286.png)
![5-((2-(Diethylamino)ethyl)amino)-7,10-dimethoxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B10852293.png)
